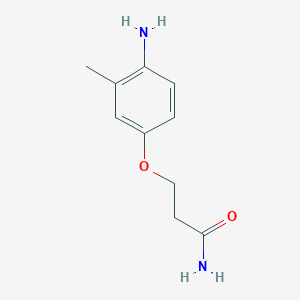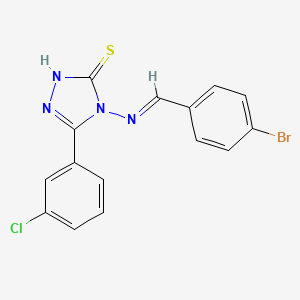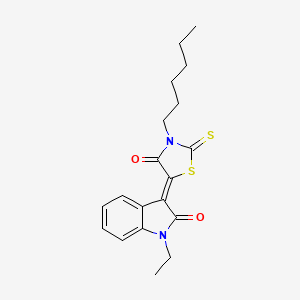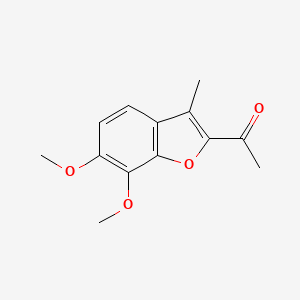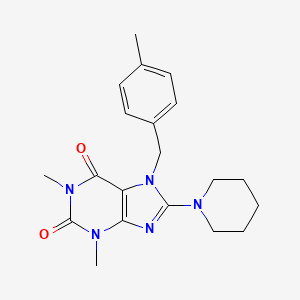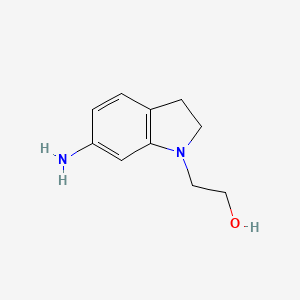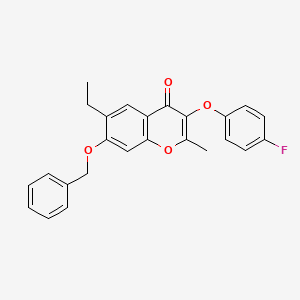
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzyloxy group, an ethyl group, a fluorophenoxy group, and a methyl group attached to a chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the chromen-4-one intermediate with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Introduction of the fluorophenoxy group: This step involves the reaction of the intermediate with 4-fluorophenol under suitable conditions.
Introduction of the methyl group: This can be achieved through methylation reactions using methyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Interaction with receptors: The compound may interact with specific receptors on the cell surface or within the cell, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a methoxy group instead of a benzyloxy group.
7-(benzyloxy)-6-methyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a methyl group instead of an ethyl group.
7-(benzyloxy)-6-ethyl-3-(4-chlorophenoxy)-2-methyl-4H-chromen-4-one: This compound is similar in structure but has a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
7-(benzyloxy)-6-ethyl-3-(4-fluorophenoxy)-2-methyl-4H-chromen-4-one is unique due to the specific combination of functional groups attached to the chromen-4-one core. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H21FO4 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
6-ethyl-3-(4-fluorophenoxy)-2-methyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H21FO4/c1-3-18-13-21-23(14-22(18)28-15-17-7-5-4-6-8-17)29-16(2)25(24(21)27)30-20-11-9-19(26)10-12-20/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
CDFVLRWBBLYRIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=C(C2=O)OC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15087556.png)
![(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B15087561.png)

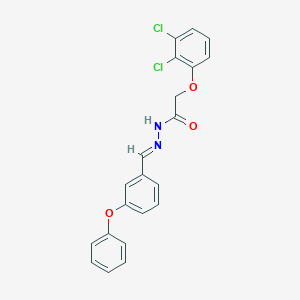
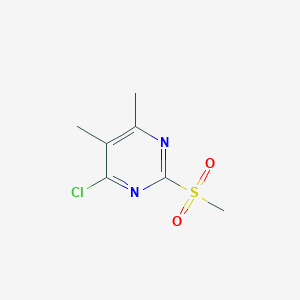
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
